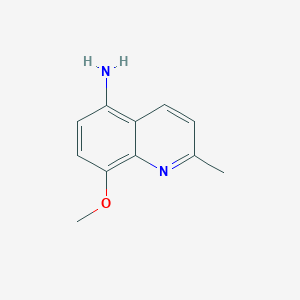

8-Methoxy-2-methylquinolin-5-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-methoxy-2-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFLZEYAFJKRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460129 | |

| Record name | 8-methoxy-2-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82450-28-0 | |

| Record name | 8-methoxy-2-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 8 Methoxy 2 Methylquinolin 5 Amine

Retrosynthetic Analysis of the 8-Methoxy-2-methylquinolin-5-amine Structure

A retrosynthetic analysis of this compound suggests several key disconnection points. The primary disconnection often involves the bond cleavage of the quinoline (B57606) ring system, leading back to simpler, more readily available starting materials.

One common strategy involves disconnecting the C-N and C-C bonds of the pyridine (B92270) ring portion of the quinoline. This leads back to a substituted aniline (B41778) and a three-carbon component, which is characteristic of the Skraup, Doebner-von Miller, or Combes syntheses. For this compound, this would imply a disconnection to 3-methoxy-5-aminoaniline or a protected derivative, and a precursor for the C2-methyl group and the C3 and C4 carbons of the quinoline ring, such as crotonaldehyde (B89634) or a related α,β-unsaturated carbonyl compound.

Another retrosynthetic approach focuses on the functional group interconversions. The amine group at the C-5 position can be retrosynthetically derived from a nitro group, which is a common precursor in aromatic chemistry. This simplifies the target to 8-methoxy-2-methyl-5-nitroquinoline (B2401822). The synthesis of this nitro derivative can then be approached by constructing the quinoline ring with the nitro group already in place or by nitrating a pre-formed 8-methoxy-2-methylquinoline (B1296761).

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies heavily on the preparation of appropriately substituted precursors and the strategic interconversion of functional groups.

Synthesis of Substituted Quinoline Intermediates

The core of the synthesis is the formation of the quinoline ring. Several classical methods are employed, each with its own set of advantages and limitations depending on the desired substitution pattern.

Skraup Synthesis : This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). For the target molecule, a substituted aniline like 3-methoxyaniline could be used, although regioselectivity can be a challenge. pharmaguideline.comminia.edu.eg

Doebner-von Miller Reaction : This is a more versatile method that uses an α,β-unsaturated aldehyde or ketone, which can be formed in situ, reacting with an aniline in the presence of an acid catalyst. wikipedia.orgsynarchive.comslideshare.net This reaction is particularly useful for introducing substituents at the C-2 and C-4 positions of the quinoline ring. iipseries.orgukzn.ac.za For instance, reacting 3-methoxyaniline with crotonaldehyde could potentially yield the desired 8-methoxy-2-methylquinoline core.

Combes Quinoline Synthesis : This method involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.org It is particularly useful for the synthesis of 2,4-disubstituted quinolines. iipseries.org

Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. minia.edu.eg For the target molecule, a precursor like 2-amino-3-methoxybenzaldehyde (B112917) could be condensed with acetone (B3395972) or a related ketone. rsc.org

A summary of these classical quinoline syntheses is provided in the table below.

| Synthesis Method | Reactants | Key Features |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Often results in a mixture of products with complex substitution patterns. pharmaguideline.comminia.edu.eg |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, acid catalyst | Versatile for introducing substituents at C-2 and C-4. wikipedia.orgsynarchive.comiipseries.org |

| Combes Quinoline Synthesis | Aniline, β-diketone, acid catalyst | Primarily yields 2,4-disubstituted quinolines. wikipedia.org |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, compound with active methylene group | Good for specific substitution patterns. minia.edu.eg |

Introduction of the Methoxy (B1213986) Group at the C-8 Position

The methoxy group at the C-8 position is typically introduced in one of two ways: either by starting with a precursor that already contains the methoxy group, such as 2-methoxyaniline or a derivative, or by introducing it onto a pre-formed quinoline ring. Starting with a methoxy-substituted aniline is often the more straightforward approach. For example, the synthesis of 8-methoxy-2-methylquinoline has been reported from o-methoxyaniline. mdpi.com

Alternatively, if a hydroxyquinoline is synthesized, the methoxy group can be introduced via Williamson ether synthesis, by reacting the corresponding 8-hydroxyquinoline (B1678124) with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The synthesis of 8-methoxyquinoline (B1362559) from 8-hydroxyquinoline has been demonstrated. researchgate.net

Regioselective Installation of the Methyl Group at the C-2 Position

The methyl group at the C-2 position is often installed during the quinoline ring formation. In the Doebner-von Miller reaction, the use of crotonaldehyde (which can be formed in situ from acetaldehyde) leads to the formation of a 2-methylquinoline. rsc.org Similarly, in the Friedländer synthesis, the condensation of a 2-aminoaryl aldehyde with acetone will result in a 2-methylquinoline.

Another approach involves the use of a rhodium-catalyzed reaction between an aminoarene and an aliphatic aldehyde, which can produce 2-alkyl-substituted quinolines in good yields. oup.com

Amination Strategies at the C-5 Position of the Quinoline Ring (e.g., from Nitro Precursors)

The most common strategy for introducing the amine group at the C-5 position is through the reduction of a corresponding nitro group. The synthesis of 8-methoxy-2-methyl-5-nitroquinoline is a key step. This can be achieved by nitrating 8-methoxy-2-methylquinoline. The nitration of 8-methoxyquinoline to 5-nitro-8-methoxyquinoline has been reported. researchgate.net

The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction with reagents like tin(II) chloride (SnCl₂), iron in acetic acid, or sodium dithionite. scholarsresearchlibrary.com The reduction of 6-methoxy-8-nitroquinoline (B1580621) derivatives to the corresponding 8-amino compounds has been described using iron filings in a mixture of di-n-butyl ether and dilute acetic acid. google.com

Multi-Step Synthetic Sequences and Reaction Optimization

Synthesis of 8-methoxy-2-methylquinoline : This can be achieved via a Doebner-von Miller reaction between 2-methoxyaniline and crotonaldehyde.

Nitration : The 8-methoxy-2-methylquinoline is then nitrated to introduce a nitro group at the C-5 position, yielding 8-methoxy-2-methyl-5-nitroquinoline. This step requires careful control of reaction conditions to ensure regioselectivity.

Reduction : The final step is the reduction of the nitro group to the desired amine, this compound.

An alternative pathway could involve the synthesis of a nitro-substituted aniline precursor, such as 4-methoxy-2-nitroaniline (B140478), which can be synthesized from 4-methoxyphenol. biosynth.comchemimpex.com This precursor would then undergo a quinoline-forming reaction, such as the Doebner-von Miller reaction, to directly form the nitro-substituted quinoline intermediate.

The table below outlines a potential multi-step synthesis with key intermediates.

| Step | Reaction | Starting Materials | Intermediate/Product |

| 1 | Doebner-von Miller Reaction | 2-Methoxyaniline, Crotonaldehyde | 8-Methoxy-2-methylquinoline |

| 2 | Nitration | 8-Methoxy-2-methylquinoline | 8-Methoxy-2-methyl-5-nitroquinoline |

| 3 | Reduction | 8-Methoxy-2-methyl-5-nitroquinoline | This compound |

Optimization of each step is crucial. This includes the choice of catalyst, solvent, temperature, and reaction time to maximize yield and minimize the formation of side products. For example, in the Doebner-von Miller reaction, various Lewis and Brønsted acids have been explored as catalysts. wikipedia.org Similarly, the choice of reducing agent for the final step can impact the purity and yield of the final product.

Condensation and Cyclization Reactions in Quinoline Formation

The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to substituted quinolines. These methods typically involve the condensation of an aniline derivative with a three-carbon component, followed by cyclization and aromatization.

One of the most classical methods for quinoline synthesis is the Skraup synthesis . wikipedia.orgresearchgate.net This reaction involves the treatment of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. wikipedia.orgorgsyn.org For the synthesis of this compound, a potential starting material would be 2-methoxy-4-nitroaniline, which upon reaction with crotonaldehyde (formed in situ from glycerol or used directly) would undergo a Michael addition followed by cyclization and oxidation to yield the desired quinoline structure. However, the harsh conditions of the Skraup synthesis can sometimes lead to low yields and lack of regioselectivity, especially with substituted anilines. researchgate.netgoogle.com

The Combes quinoline synthesis offers an alternative route, involving the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org To obtain a 2-methylquinoline, the β-diketone of choice would be acetylacetone. For the target molecule, 3-methoxy-5-aminoaniline could theoretically be condensed with acetylacetone. The initial step is the formation of a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form the quinoline ring. wikipedia.org The regioselectivity of the cyclization can be influenced by the substituents on the aniline ring. wikipedia.org

Another relevant method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgresearchgate.net A plausible Friedländer approach to this compound could start from 2-amino-3-methoxy-6-nitrobenzaldehyde and acetone. The initial aldol-type condensation would be followed by cyclodehydration to form the quinoline ring. A subsequent reduction of the nitro group would yield the final product. A modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of the active methylene compound. semanticscholar.org

A practical synthetic sequence for a closely related compound, 5-amino-8-methoxyquinoline, has been reported, which can be adapted. nnpub.org This synthesis starts with the nitration of 8-methoxyquinoline to yield 5-nitro-8-methoxyquinoline. The nitro group is then reduced to the corresponding amine using tin dust and concentrated hydrochloric acid. nnpub.org To apply this to the target molecule, one would start with 8-methoxy-2-methylquinoline.

| Reaction Name | Starting Materials Example | Key Conditions |

| Skraup Synthesis | 2-Methoxy-4-nitroaniline, Glycerol | H₂SO₄, Nitrobenzene (oxidizing agent), Heat |

| Combes Synthesis | 3-Methoxy-5-aminoaniline, Acetylacetone | Acid catalyst (e.g., H₂SO₄), Heat |

| Friedländer Synthesis | 2-Amino-3-methoxy-6-nitrobenzaldehyde, Acetone | Acid or base catalyst, Heat |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for introducing amine functionalities onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, this strategy would typically involve the displacement of a suitable leaving group, such as a halogen, from the 5-position of the quinoline ring by an amino group or its synthetic equivalent.

For this approach, a precursor such as 5-bromo-8-methoxy-2-methylquinoline (B175217) would be required. The synthesis of this precursor could be achieved by bromination of 8-methoxy-2-methylquinoline. The bromine atom at the 5-position, activated by the electron-withdrawing nature of the quinoline ring system, can then be substituted by an amine. This amination can be carried out using various nitrogen nucleophiles, such as ammonia, an azide (B81097) followed by reduction, or a protected amine.

A study on the synthesis of 5-bromo-6-methoxy-8-aminoquinoline demonstrates a similar transformation where a bromine atom is introduced and subsequently, the amino group is present. acs.org This highlights the feasibility of halogenation followed by amination in the quinoline system. The reactivity in nucleophilic aromatic substitution is highly dependent on the nature and position of the substituents on the ring.

Advanced Synthetic Approaches and Chemo-Enzymatic Methods

Modern organic synthesis has seen the development of more efficient and selective methods, including one-pot reactions and catalytic approaches, which are applicable to the synthesis of complex molecules like this compound.

One-Pot Synthesis Techniques for Quinoline Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. A one-pot modification of the Friedländer synthesis has been developed where a 2-nitroarylcarbonyl compound is reduced in situ to the corresponding 2-amino derivative, which then condenses with a carbonyl compound to form the quinoline. semanticscholar.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reduction of 2-nitro-3-methoxyaniline to the diamine, followed by a Doebner-von Miller-type reaction with an α,β-unsaturated carbonyl compound.

Another example of a one-pot approach is the synthesis of 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline from nitro-eugenol and acetaldehyde (B116499) using a catalyst like Fe/HCl. mdpi.com This demonstrates the feasibility of combining reduction and cyclization in a single step to build the quinoline core.

Catalytic Reactions in Aminoquinoline Synthesis

Catalytic methods, particularly those employing transition metals, have become indispensable for the formation of C-N bonds in the synthesis of aminoquinolines. Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful tool for coupling amines with aryl halides or triflates.

In the synthesis of this compound, a Buchwald-Hartwig amination could be employed to couple an amine source with 5-halo-8-methoxy-2-methylquinoline. This reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency and scope of the reaction.

Furthermore, copper-catalyzed reactions have also been utilized for C-N bond formation in quinoline systems. For instance, the Ullmann condensation, a classical copper-catalyzed reaction, can be used to couple an amine with an aryl halide, although it often requires harsh reaction conditions. More modern copper-catalyzed amination reactions have been developed that proceed under milder conditions.

A patent for the production of 8-amino-6-methoxy-2-methylquinoline describes a process involving the reaction of 4-methoxy-2-nitroaniline with ethyl acetoacetate (B1235776) in polyphosphoric acid to form the corresponding 4-hydroxy-6-methoxy-8-nitro-2-methylquinoline, which is then further functionalized. google.com This highlights the use of acidic catalysts in the cyclization step.

| Advanced Method | Precursors Example | Catalyst/Reagents |

| One-Pot Friedländer | 2-Nitro-3-methoxybenzaldehyde, Acetone | Fe/HCl (for in situ reduction), Base (for condensation) |

| Buchwald-Hartwig Amination | 5-Bromo-8-methoxy-2-methylquinoline, Ammonia source | Palladium catalyst, Phosphine ligand, Base |

| Copper-Catalyzed Amination | 5-Iodo-8-methoxy-2-methylquinoline, Amine | Copper catalyst, Ligand, Base |

Biological Activities and Pharmacological Investigations of 8 Methoxy 2 Methylquinolin 5 Amine Derivatives

Antimicrobial Efficacy

The quinoline (B57606) scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 8-Methoxy-2-methylquinolin-5-amine have demonstrated a wide range of activities against bacteria, fungi, and protozoan parasites.

Antibacterial Spectrum and Potency against Pathogenic Strains

Derivatives of 8-methoxyquinoline (B1362559) have shown potent activity against a variety of pathogenic bacteria, encompassing both Gram-positive and Gram-negative strains. nih.govresearchgate.net Research has highlighted that the basic quinoline structure is associated with these antimicrobial properties.

Specifically, 8-methoxyquinoline has demonstrated strong antibacterial action against Bacillus subtilis, Salmonella spp, and Salmonella typhi. researchgate.net Further studies on related 8-methoxyquinolone derivatives, when modified at the C-7 position with 3-amino-4-substituted pyrrolidines, exhibited more potent activity than the established antibiotic Levofloxacin (LVFX) against both Gram-positive and Gram-negative bacteria. nih.gov Synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related, have also shown effectiveness against Gram-positive pathogens such as Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains, with minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml. nih.gov

Antifungal Activities

The antifungal potential of quinoline derivatives is significant. Studies have shown that 8-methoxyquinoline itself possesses strong antifungal activity against several pathogenic fungi, including Aspergillus flavus, Aspergillus niger, and Trichophyton. researchgate.net

Further research into related 8-hydroxyquinoline (B1678124) derivatives has confirmed their potential as antifungal agents. These compounds have demonstrated efficacy against Candida albicans and various dermatophytes. nih.govnih.gov The mechanism of action for some of these derivatives appears to involve disruption of the fungal cell wall. nih.gov This body of evidence underscores the potential of the 8-methoxyquinoline scaffold in the development of new antifungal therapies.

Antimalarial Potential and Plasmodium falciparum Inhibition

The 8-aminoquinoline (B160924) class of compounds has long been a cornerstone of antimalarial therapy, particularly for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale. nih.govnih.gov Primaquine (B1584692) is the most well-known drug in this class. nih.gov Research has focused on developing new 8-aminoquinoline analogues with improved efficacy and therapeutic profiles.

A number of these analogues have shown impressive activity against the blood stages of Plasmodium falciparum in vitro. nih.gov In one study, six out of thirteen 8-aminoquinoline analogs tested were found to be an order of magnitude more potent than primaquine, with 50% inhibitory concentrations (IC50s) ranging between 50 and 100 nM. nih.gov While the specific structural features that confer high antimalarial activity are complex and not always predictable, these findings highlight the continued importance of the 8-aminoquinoline core in the search for new antimalarial drugs. nih.gov Neocryptolepine, a compound containing a quinoline moiety, also possesses antimalarial activity. mdpi.comnih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Fluoroquinolones that feature a C-8 methoxy (B1213986) group have been investigated for their efficacy against Mycobacterium tuberculosis. nih.gov Studies have examined the in vitro activity of these C-8-methoxy fluoroquinolones, such as moxifloxacin (B1663623), against clinical isolates of M. tuberculosis. nih.gov

Research indicates that the bactericidal activity of these compounds can be influenced by other antitubercular agents when used in combination. For instance, the activity of moxifloxacin was enhanced when combined with isoniazid (B1672263) or capreomycin. However, its effectiveness was diminished by ethambutol, which interfered with its lethal action. nih.gov This suggests that while C-8-methoxy fluoroquinolone derivatives have intrinsic activity against M. tuberculosis, their therapeutic potential may be dependent on the specific drug regimen employed.

Antineoplastic and Antiproliferative Properties

In addition to their antimicrobial effects, derivatives based on the quinoline structure have attracted significant attention for their potent cytotoxic and antiproliferative activities against various cancer cells. mdpi.comnih.gov

In Vitro Cytotoxicity against Cancer Cell Lines

Derivatives of neocryptolepine, which incorporate a quinoline structure, have demonstrated notable cytotoxic effects across several human cancer cell lines. mdpi.comnih.gov One such derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), exhibited selective and potent cytotoxicity, particularly against colorectal cancer cells. mdpi.comnih.gov

MMNC was shown to inhibit the growth of HCT116 and Caco-2 colorectal cancer cells in a concentration-dependent manner. mdpi.com Another related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, also displayed remarkable cytotoxicity against these same colorectal cancer cell lines, with an IC50 of 0.35 μM against HCT116 cells. nih.gov The cytotoxic activity of these derivatives extends to other cancer types, including gastric adenocarcinoma, pancreatic cancer, and liver cancer, indicating a broad antineoplastic potential. mdpi.comnih.gov

Modulation of Cellular Apoptosis Pathways

Derivatives of the 8-methoxyquinoline scaffold have been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. One key pathway involves the orphan nuclear receptor Nur77. For instance, a novel 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivative, compound 10g, was found to up-regulate the expression of Nur77 and mediate its subcellular localization to trigger apoptosis in hepatocellular carcinoma cells. nih.gov This process is linked to the induction of Nur77-dependent autophagy and endoplasmic reticulum stress, which act as upstream signals for apoptosis. nih.gov

Other related structures, such as the indolo[2,3-b]quinoline derivative known as compound 49, induce apoptosis by activating the mitochondrial pathway. nih.gov This is evidenced by the significant upregulation of cleaved-caspase 9 protein expression following treatment with the compound. nih.gov Quantitative analysis using Annexin V/PI staining confirmed that this class of compounds primarily induces late-stage apoptosis in a concentration-dependent manner in colorectal cancer cell lines like HCT116 and Caco-2. nih.gov Another derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), also induces apoptosis by decreasing the mitochondrial membrane potential. nih.gov

Impact on Cell Cycle Progression

Certain derivatives based on the 8-methoxyquinoline structure have demonstrated a significant impact on the cell cycle of cancer cells, primarily by inducing cell cycle arrest. This action prevents cancer cells from proceeding through the division cycle, thereby inhibiting proliferation.

Specifically, the 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative (compound 49) was found to arrest the cell cycle at the G2/M phase in HCT116 and Caco-2 colorectal cancer cells. nih.gov Similarly, the derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) also blocks the cell cycle in the G2/M phase in the same cell lines. nih.govnih.gov The results from flow cytometry analysis showed a concentration-dependent increase in the percentage of cells in the G2/M phase, effectively halting cell division. nih.gov

Table 1: Effect of 8-Methoxyquinoline Derivatives on Cell Cycle Progression

| Compound | Cell Line | Effect | Key Findings | Source |

|---|---|---|---|---|

| Compound 49 (2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline) | HCT116 & Caco-2 | G2/M Phase Arrest | Increased cell population in G2/M phase from 15.21% to 82.53% (HCT116) and 23.22% to 86.48% (Caco-2) with increasing concentration. | nih.gov |

| MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline) | HCT116 & Caco-2 | G2/M Phase Arrest | Blocks the cell cycle in the G2/M phase, contributing to its anti-proliferative activity. | nih.govnih.gov |

Specific Receptor or Enzyme Targeting (e.g., Nur77 Modulators)

A key strategy in the development of anticancer agents is the targeting of specific molecular receptors or enzymes that are critical for tumor growth and survival. The orphan nuclear receptor Nur77 has been identified as a promising target in various cancers, including liver, prostate, and colon cancer. mdpi.com

A series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives were specifically designed and synthesized as novel modulators of Nur77. nih.gov Among these, the lead candidate, compound 10g, demonstrated a strong binding affinity for Nur77 and exhibited broad-spectrum antiproliferative activity against hepatoma cells with low toxicity to normal liver cells. nih.gov The mechanism of action involves compound 10g up-regulating Nur77 expression and promoting its translocation to induce apoptosis. nih.gov This highlights the potential of using the 8-methoxy-2-methylquinoline (B1296761) scaffold to create potent and specific Nur77-targeting anticancer drugs. nih.gov

Table 2: Activity of a Nur77-Targeting 8-Methoxyquinoline Derivative

| Compound | Target | Binding Affinity (KD) | Antiproliferative Activity (IC50) | Source |

|---|---|---|---|---|

| Compound 10g (5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivative) | Nur77 | 3.58 ± 0.16 μM | < 2.0 μM against tested hepatoma cells | nih.gov |

Efficacy in Overcoming Multidrug Resistance (MDR) in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of structurally and mechanistically different anticancer drugs. nih.gov This resistance is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. mdpi.com

One innovative strategy to combat MDR is to develop compounds that exhibit selective toxicity against MDR cells, a concept known as collateral sensitivity. nih.govmdpi.com Research into quinoline derivatives has shown promise in this area. Studies on 8-hydroxyquinoline-derived Mannich bases, a structurally related class of compounds, have identified derivatives with increased toxicity against a panel of MDR cells. nih.gov Although these specific studies focused on 8-hydroxyquinolines, they establish the quinoline core as a viable pharmacophore for designing agents to overcome MDR, suggesting a potential avenue of investigation for 8-methoxyquinoline derivatives as well. nih.govmdpi.com

Anti-Inflammatory Effects

In Vitro and In Vivo Models of Inflammation

While direct studies on the anti-inflammatory properties of this compound are limited, research on other 8-methoxy substituted heterocyclic compounds provides insight into their potential anti-inflammatory activity. For example, a series of 8-methoxy-purine-2,6-dione derivatives were evaluated in established animal models of inflammation. nih.gov

In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, these compounds were shown to reduce the volume of edema. nih.gov Furthermore, in a zymosan-induced peritonitis model, which mimics inflammatory responses involving leukocyte migration, the derivatives effectively decreased the count of neutrophils and inhibited the intensity of early vascular permeability. nih.gov These in vivo models are crucial for demonstrating the physiological anti-inflammatory effects of a compound. nih.govresearchgate.net

Mechanism of Action in Inflammatory Pathways

The mechanism underlying the anti-inflammatory effects of these related 8-methoxy compounds appears to be linked to the modulation of key inflammatory mediators. Studies on 8-methoxy-purine-2,6-dione derivatives revealed that their anti-inflammatory activity may result from their ability to lower the level of Tumor Necrosis Factor-alpha (TNF-α). nih.gov A significant inhibition of plasma TNF-α levels was observed in rats with endotoxemia following the administration of the most active compounds. nih.gov Similarly, studies on quinoxaline (B1680401) derivatives, another class of nitrogen-containing heterocyclic compounds, showed they could decrease levels of the pro-inflammatory cytokines IL-1β and TNF-α, further supporting the strategy of targeting these pathways. scielo.br

Antioxidant Activity and Radical Scavenging

The investigation into the antioxidant properties of quinoline derivatives has revealed significant potential, particularly in their ability to combat oxidative stress, a key factor in the pathogenesis of numerous diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Derivatives of this compound have been a subject of interest in this area, with studies exploring their capacity to scavenge harmful free radicals.

The antioxidant capacity of 8-aminoquinoline derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

In one study, a series of new 8-quinoline-N-substituted derivatives were designed by linking the 8-aminoquinoline scaffold with natural antioxidants such as ferulic acid (FA), caffeic acid (CA), and lipoic acid (LA). nih.gov The resulting compounds were tested for their ability to scavenge DPPH radicals. nih.gov The results, summarized in the table below, indicated that the newly synthesized molecules generally retained the scavenging properties of their parent compounds. nih.gov Notably, derivatives incorporating caffeic acid (compounds 4-6 ) demonstrated the most potent antiradical activity, underscoring the importance of the catecholic portion for the antioxidant potential. nih.gov Derivatives containing ferulic acid (7-8 ) were found to be less active than their caffeic acid counterparts. nih.gov

Table 1: DPPH Radical Scavenging Activity of 8-Quinoline-N-Substituted Derivatives

| Compound | Parent Antioxidant | Antiradical Potential (%) vs 500 µM DPPH |

| 2 | Lipoic Acid (LA) | Data not specified as unable to chelate Cu2+ |

| 3 | Lipoic Acid (LA) | Data not specified as unable to chelate Cu2+ |

| 4 | Caffeic Acid (CA) | Highest antiradical activity |

| 5 | Caffeic Acid (CA) | High antiradical activity |

| 6 | Caffeic Acid (CA) | High antiradical activity |

| 7 | Ferulic Acid (FA) | Less active than caffeic acid analogues |

| 8 | Ferulic Acid (FA) | Less active than caffeic acid analogues |

This table is based on findings from a study on new 8-quinoline-N-substituted derivatives. nih.gov

The antioxidant effects of this compound derivatives can be attributed to several molecular mechanisms. These compounds can exert their effects directly by neutralizing free radicals or indirectly by influencing biological systems to mitigate oxidative stress. nih.gov

A primary direct mechanism is radical scavenging . Free radicals are highly reactive molecules with unpaired electrons that can cause cellular damage. nih.gov Antioxidants can donate an electron or hydrogen atom to these radicals, stabilizing them and preventing a cascade of further oxidative damage to lipids, proteins, and DNA. nih.gov The effectiveness of certain 8-aminoquinoline derivatives in the DPPH assay is a clear demonstration of this direct scavenging ability. nih.gov

Another significant mechanism is metal ion chelation . Transition metals, such as copper (Cu²⁺) and iron (Fe²⁺), can participate in the Fenton reaction, which generates highly destructive hydroxyl radicals. nih.gov Chelating agents can form stable complexes with these metal ions, rendering them inactive and thus inhibiting the formation of these damaging radicals. nih.gov Research has shown that certain 8-aminoquinoline derivatives are capable of chelating copper, which is a metal implicated in ROS-induced degeneration. nih.gov In one study, five out of eight synthesized 8-quinoline derivatives were able to form a 2:1 complex with Cu²⁺. nih.gov

Indirectly, antioxidants can enhance the body's own defense mechanisms. This can involve modulating the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which play crucial roles in detoxifying reactive oxygen species. nih.govnih.gov By enhancing the expression or activity of these enzymes, compounds can provide a sustained defense against oxidative stress. nih.gov

Other Emerging Biological Activities

Beyond their antioxidant capabilities, derivatives of the 8-methoxyquinoline scaffold are being explored for other valuable biological applications in agriculture and medicine.

The quinoline skeleton is a foundational structure for many synthetic compounds with diverse pharmacological properties, and its potential has been extended to agrochemicals. nnpub.orgnnpub.org A study focused on the synthesis of 8-Methoxyquinoline-5-amino acetic acid , a derivative created by coupling monochloroacetic acid with 5-amino-8-methoxyquinoline. nnpub.orgnnpub.org

The herbicidal efficacy of the synthesized compound was tested on weeds. nnpub.org The results were significant, as after 11 days of application, the weeds had completely dried out, indicating the compound's potent herbicidal activity. nnpub.orgnnpub.org This finding suggests that derivatives of 8-methoxyquinoline could be effective as agrochemical compounds, although further investigation into optimal concentrations and effects on crop plants is warranted. nnpub.org

Table 2: Herbicidal Activity of 8-Methoxyquinoline-5-amino acetic acid

| Compound | Test Subject | Observation after 11 Days | Outcome |

| 8-Methoxyquinoline-5-amino acetic acid | Weeds | Complete desiccation | High efficacy nnpub.orgnnpub.org |

Sphingosine kinases (SphK) are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and growth. nih.govnih.gov The overexpression of SphK, particularly the SphK1 isoform, is observed in numerous cancers, making it an attractive target for the development of novel anticancer drugs. nih.govnih.gov

Research in this area has led to the investigation of quinone-based compounds as SphK inhibitors. nih.gov By using existing inhibitors as structural leads, researchers have developed the first quinoline-5,8-dione-based SphK inhibitors. nih.gov The strategy involved creating a framework with a polar quinoline core linked to an aryl lipophilic chain, designed to fit into the binding site of SphK that accommodates the lipophilic tail of its natural substrate, sphingosine. nih.gov

Initial studies yielded novel C(7) ether-linked quinoline-5,8-diones that showed good potency against both SphK1 and SphK2. nih.gov To further improve binding, structural elements from a known potent inhibitor, PF-543, were incorporated. This led to the synthesis of two pyrrolidine-based quinoline-5,8-diones, one of which revealed an improvement in SphK1 binding efficacy compared to its parent compound. nih.gov This line of research, while not yet involving this compound directly, establishes the broader quinoline-5,8-dione framework as a promising scaffold for developing new SphK inhibitors. nih.gov

Future Research Directions and Therapeutic Development Considerations

Identification of Novel Biological Targets and Pathways

A critical avenue for future research lies in the continued identification and validation of biological targets and pathways modulated by 8-Methoxy-2-methylquinolin-5-amine derivatives. A significant breakthrough has been the identification of these compounds as modulators of the orphan nuclear receptor Nur77 (also known as NR4A1). nih.govbohrium.com

Derivatives of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide have been synthesized and identified as novel Nur77 modulators. nih.govepa.govxmu.edu.cn Research has shown that the 8-methoxy-2-methylquinoline (B1296761) moiety is a fundamental structure for this biological function. researchgate.net Specifically, a lead candidate, compound 10g , was found to be a potent Nur77 binder with broad-spectrum antiproliferative activity against various liver cancer cells while showing low toxicity to normal cells. nih.gov This compound was shown to up-regulate Nur77 expression and influence its subcellular localization, leading to apoptosis in hepatocellular carcinoma cells through Nur77-dependent autophagy and endoplasmic reticulum stress. nih.gov These findings highlight Nur77 as a promising therapeutic target for cancers like hepatocellular carcinoma, with derivatives of this compound acting as key modulators. nih.govbohrium.com

Beyond Nur77, other signaling pathways are also being explored. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancers, is another key area of investigation. nih.govnih.gov A derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC) , has demonstrated potent cytotoxic activity against colorectal cancer cells by inhibiting the PI3K/AKT/mTOR pathway. nih.govnih.gov Another related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline , also exerts its anticancer effects in colorectal cancer by modulating this critical pathway. nih.gov

The following table summarizes key research findings on the biological targets of this compound derivatives.

| Compound/Derivative | Biological Target/Pathway | Disease Context | Key Findings |

| 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives (e.g., 10g ) | Nur77 (NR4A1) | Hepatocellular Carcinoma (HCC) | Act as Nur77 modulators, inducing apoptosis via autophagy and ER stress. nih.govresearchgate.net |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | PI3K/AKT/mTOR Pathway | Colorectal Cancer (CRC) | Inhibits proliferation and induces apoptosis by suppressing the pathway. nih.govnih.gov |

| 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline | PI3K/AKT/mTOR Pathway | Colorectal Cancer (CRC) | Shows significant cytotoxicity by modulating the pathway. nih.gov |

Development of Advanced Derivatization Strategies for Improved Efficacy

The development of advanced derivatization strategies is paramount to enhancing the therapeutic efficacy of quinoline-based compounds. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules. For instance, research on 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives revealed that while the 8-methoxy-2-methylquinoline moiety was essential for biological function, the introduction of a bicyclic aromatic ring into the N'-methylene position significantly enhanced the anti-tumor effect. researchgate.net

Further synthetic efforts have explored various modifications to the quinoline core to improve activity against different diseases. nih.gov In the pursuit of new antibacterial agents, a study involved the synthesis of 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolines and 8-methoxy-4-methyl-2-amino-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl) quinolines. researchgate.net This work identified specific substituted azetidinone and thiazolidinone derivatives with potent antibacterial activity compared to the standard drug ampicillin. researchgate.net

In the context of antimalarial drug development, molecular hybridization, which involves combining the quinoline scaffold with other pharmacophores, is a key strategy to overcome drug resistance. nih.gov For example, the synthesis of quinoline-biphenyl hybrids showed that specific methoxy (B1213986) substitutions on the biphenyl (B1667301) group could enhance activity against P. falciparum. nih.gov Similarly, creating amino acid conjugates of 8-quinolinamines is another derivatization approach that has yielded compounds with potent antimalarial and antileishmanial activities. acs.org These studies underscore the vast potential of chemical modification to fine-tune the pharmacological properties of the quinoline core. researchgate.netnih.gov

Exploration of Combination Therapies and Synergistic Effects

The exploration of combination therapies represents a promising strategy to enhance the therapeutic potential of quinoline derivatives and combat drug resistance. In cancer treatment, combining different agents can lead to synergistic effects, improving efficacy while potentially lowering required doses and associated toxicities. researchgate.netnih.gov

For instance, the development of novel anti-lung cancer agents is an area where combination strategies are being considered. It has been suggested that combining a 1,2,3-triazole moiety with a quinoline/quinolone scaffold could yield valuable therapeutic candidates against lung cancer. researchgate.net In colorectal cancer, chemotherapy drugs like 5-fluorouracil (B62378) are standard, but often face issues of toxicity and resistance. nih.gov Novel quinoline derivatives like 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline and MMNC have shown superior cytotoxic activity against colorectal cancer cell lines compared to 5-fluorouracil, suggesting their potential use either as standalone agents or in combination regimens to improve treatment outcomes. nih.govnih.gov

The rationale for combination therapy is often rooted in targeting multiple, complementary cellular pathways. As derivatives of this compound have been shown to modulate specific pathways like Nur77 and PI3K/AKT/mTOR nih.govnih.gov, combining them with drugs that act on different targets could create a more comprehensive and effective attack on cancer cells.

Design and Evaluation of Prodrugs for Enhanced Delivery and Bioavailability

A significant hurdle in the clinical translation of many promising compounds, including quinoline derivatives, is their suboptimal pharmacokinetic properties, such as poor bioavailability, limited tissue penetration, and rapid clearance. mdpi.compreprints.org Designing prodrugs is a well-established strategy to overcome these limitations. mdpi.com A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. mdpi.com

While specific prodrugs for this compound are not extensively detailed in the provided search results, the general principles of amine prodrug design are highly relevant. The amino group itself can be a liability, as primary amines are susceptible to first-pass metabolism. mdpi.com Various strategies exist to temporarily mask amine groups, such as N-acyloxyalkylation or forming carbamates, which can improve stability and lipophilicity, thereby enhancing absorption and distribution. mdpi.com Future development of this compound and its derivatives will likely necessitate the design and evaluation of prodrug forms to optimize their therapeutic potential in a clinical setting.

Challenges and Opportunities in the Translational Research of Quinoline-Based Compounds

The journey of a promising quinoline-based compound from the laboratory to the clinic is fraught with challenges, but also presents significant opportunities. A major challenge for many quinoline compounds is translating preclinical findings into clinical success. mdpi.compreprints.org This gap is often due to issues like poor bioavailability, unfavorable off-target effects, and metabolic instability. mdpi.com Many quinoline-based molecules struggle to cross biological barriers effectively, limiting their access to target tissues. preprints.org

Despite these hurdles, the field is ripe with opportunities, driven by advancements in rational drug design and a deeper understanding of structure-activity relationships. researchgate.netmdpi.com Computational modeling, for instance, can be integrated with chemical synthesis to refine quinoline scaffolds, enhancing their target specificity and pharmacokinetic profiles. mdpi.com Strategies like halogenation and esterification have already shown promise in improving properties like blood-brain barrier permeability. researchgate.netpreprints.org

Furthermore, the development of dual-targeting or multi-target ligands represents a significant opportunity. mdpi.compreprints.org These agents are designed to interact with multiple biological targets simultaneously, which could lead to more effective treatments for complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com The inherent versatility of the quinoline skeleton, which allows for countless chemical substitutions, makes it an ideal platform for such multi-targeted approaches. researchgate.net Successfully navigating the translational pathway will require robust preclinical validation, careful patient selection, and comprehensive toxicity evaluations to unlock the full therapeutic potential of quinoline-based medicines. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.